molecular formula C13H17BO4 B063894 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 180516-87-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B063894
M. Wt: 248.08 g/mol
InChI Key: IYDKBQIEOBXLTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step substitution reactions. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through a three-step substitution reaction, confirmed by spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry. Additionally, Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol has been explored for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, indicating an effective method for introducing the boronate ester group into aromatic compounds (Huang et al., 2021) (Takagi & Yamakawa, 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied through X-ray diffraction and density functional theory (DFT). Conformational analyses reveal that the molecular structures optimized by DFT are consistent with crystal structures determined by single-crystal X-ray diffraction. This congruence underscores the reliability of DFT in predicting the geometrical parameters of such complex molecules (Huang et al., 2021).

Chemical Reactions and Properties

These compounds exhibit interesting chemical reactivity, particularly in the context of Pd-catalyzed borylation reactions, which are crucial for introducing boronate ester functionalities into aromatic systems. The presence of the dioxaborolan-2-yl group significantly influences the reactivity and properties of these molecules, making them suitable intermediates for further chemical transformations (Takagi & Yamakawa, 2013).

Physical Properties Analysis

The physical properties, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated through DFT studies. These analyses provide insights into the physicochemical characteristics of the compounds, including their stability, reactivity, and interactions with other molecules. The results from DFT calculations are instrumental in understanding the molecular properties that are critical for their application in various chemical syntheses (Huang et al., 2021).

Scientific Research Applications

Crystal Structure Analysis

  • Scientific Field : Crystallography .
  • Application Summary : The compound has been used in the study of crystal structures .
  • Methods of Application : The crystal structure of the compound was determined using X-ray diffraction .
  • Results : The study provided detailed information about the crystal structure of the compound, including atomic coordinates and displacement parameters .

Synthesis of Novel Copolymers

  • Scientific Field : Polymer Chemistry .
  • Application Summary : The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate .

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine .

Synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-3-Methyl-Butanamide

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-3-Methyl-Butanamide .

Synthesis of 4-(Hydroxymethyl)benzeneboronic Acid Pinacol Ester

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of 4-(Hydroxymethyl)benzeneboronic Acid Pinacol Ester .

Safety And Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDKBQIEOBXLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370401
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

180516-87-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(dihydroxyboryl)benzoic acid (1.66 g, 10 mmol) and pinacol (12 mmol) in toluene (70 mL) was refluxed in a Dean-Stark apparatus for 16 hours and concentrated. The concentrate was triturated with diethyl ether and filtered to provide the desired product of sufficient purity for subsequent use.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
J Takagi, T Yamakawa - Tetrahedron Letters, 2013 - Elsevier
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and …
Number of citations: 11 www.sciencedirect.com
A Mahindra, O Janha, K Mapesa, A Sanchez-Azqueta… - 2019 - chemrxiv.org
The kinase PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum. We recently validated …
Number of citations: 5 chemrxiv.org
L Wang, J Li, X Cui, Y Wu, Z Zhu… - Advanced Synthesis & …, 2010 - Wiley Online Library
The cyclopalladated ferrocenylimine I and its phosphine adducts IIa–f were prepared and evaluated in the borylation of aryl halides. The tricyclohexylphosphine adduct IIb exhibited …
Number of citations: 61 onlinelibrary.wiley.com
C Ehrhardt, M Tapken, JC Namyslo, DE Kaufmann - Holzforschung, 2021 - degruyter.com
The broad applicability of the wood modification protocol recently published by Kaufmann et al. allows to improve the fire resistance of renewable materials, too. In this study …
Number of citations: 6 www.degruyter.com
DM Andrews, KM Gibson, MA Graham… - Bioorganic & medicinal …, 2008 - Elsevier
A lead benzamide, bearing a cyanopyridyl moiety (3), was identified as a potent and low molecular weight histone deacetylase (HDAC) inhibitor. Various replacements of the cyano …
Number of citations: 17 www.sciencedirect.com
S Kurhade, E Diekstra, F Sutanto, K Kurpiewska… - Organic …, 2018 - ACS Publications
A series of unprecedented tetrazole-linked imidazo[1,5-a]pyridines are synthesized from simple and readily available building blocks. The reaction sequence involves an azido-Ugi-…
Number of citations: 24 pubs.acs.org
KL Milkiewicz, LR Weinberg, MS Albom… - Bioorganic & medicinal …, 2010 - Elsevier
Dysregulation of the anaplastic lymphoma kinase (ALK) is implicated in a variety of cancers. A series of tetrahydropyrido[2,3-b]pyrazines was constructed as ring-constrained analogs of …
Number of citations: 36 www.sciencedirect.com
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
S Majoni, S Su, JM Hossenlopp - Polymer Degradation and Stability, 2010 - Elsevier
A boron-containing layered hydroxy salt (LHS), ZHTMDBB, was prepared and compounded with a highly flammable synthetic polymer, poly (methyl methacrylate) {PMMA}, via melt …
Number of citations: 52 www.sciencedirect.com
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 21 pubs.acs.org

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